molecular formula C23H24N2O5S B14990579 7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14990579
M. Wt: 440.5 g/mol
InChI Key: PTROTFDRHVQJDL-UHFFFAOYSA-N
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Description

7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the chromene core.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chromene core may interact with DNA or other biomolecules, leading to various biological effects. The piperidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, piperidine ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

7-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-15-9-11-25(12-10-15)31(28,29)18-6-4-17(5-7-18)24-23(27)22-14-20(26)19-8-3-16(2)13-21(19)30-22/h3-8,13-15H,9-12H2,1-2H3,(H,24,27)

InChI Key

PTROTFDRHVQJDL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C

Origin of Product

United States

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